molecular formula C14H21BO3S B13874083 (2-(Methylthio)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol

(2-(Methylthio)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol

Cat. No.: B13874083
M. Wt: 280.2 g/mol
InChI Key: UFNDZHXILSTYQG-UHFFFAOYSA-N
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Description

(2-(Methylthio)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol is an organic compound that features a boronic ester group and a methanol group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Methylthio)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol typically involves the reaction of 2-(methylthio)phenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-(Methylthio)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The boronic ester group can be reduced to a boronic acid.

    Substitution: The methanol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Boronic acids.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (2-(Methylthio)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol is used as a building block for the synthesis of more complex molecules. Its boronic ester group makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its unique structure allows for the exploration of new drug candidates with potential therapeutic effects.

Industry

In the industrial sector, this compound can be used in the production of advanced materials and specialty chemicals. Its reactivity and functional groups make it suitable for various applications, including the development of polymers and catalysts.

Mechanism of Action

The mechanism of action of (2-(Methylthio)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol depends on its specific application. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The methylthio group can participate in various biochemical pathways, depending on the target molecule.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Lacks the methylthio and methanol groups.

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Lacks the phenyl and methanol groups.

    2-(Methylthio)phenylboronic acid: Lacks the methanol group.

Uniqueness

(2-(Methylthio)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol is unique due to the presence of both the boronic ester and methylthio groups, which provide distinct reactivity and potential applications in various fields. Its combination of functional groups allows for versatile chemical transformations and the development of novel compounds.

Properties

Molecular Formula

C14H21BO3S

Molecular Weight

280.2 g/mol

IUPAC Name

[2-methylsulfanyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol

InChI

InChI=1S/C14H21BO3S/c1-13(2)14(3,4)18-15(17-13)11-7-6-10(9-16)12(8-11)19-5/h6-8,16H,9H2,1-5H3

InChI Key

UFNDZHXILSTYQG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CO)SC

Origin of Product

United States

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